molecular formula C10H22ClNO B6224326 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride CAS No. 2763780-39-6

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride

Cat. No.: B6224326
CAS No.: 2763780-39-6
M. Wt: 207.7
InChI Key:
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Description

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is a chemical compound that belongs to the class of cyclohexanols. It is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group, a methylamino group, and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of cyclohexanone with a methylamine derivative under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. Specific reagents and conditions, such as the use of acidic or basic catalysts, temperature control, and purification steps, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.

Scientific Research Applications

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    4,4-dimethylcyclohexanol: Lacks the methylamino group, resulting in different chemical properties and reactivity.

    1-methylamino-4-methylcyclohexanol: Similar structure but with variations in the position of substituents.

Uniqueness

4,4-dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.

Properties

CAS No.

2763780-39-6

Molecular Formula

C10H22ClNO

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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